Barusiban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

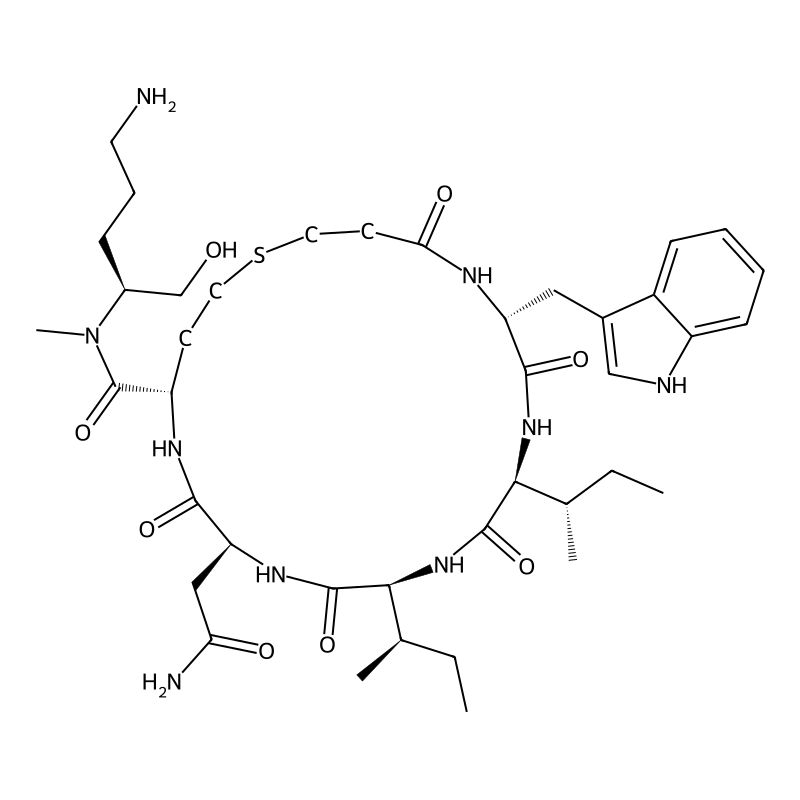

Barusiban is a cyclic peptide with the molecular formula C40H63N9O8S and a monoisotopic mass of 829.452031199 Da . Its chemical structure consists of a sequence of amino acids forming a cyclic peptide with a sulfur-containing side chain. The compound belongs to the class of organic compounds known as oligopeptides, specifically cyclic peptides .

The IUPAC name of Barusiban is (4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-10-[(2R)-butan-2-yl]-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(1H-indol-3-yl)methyl]-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide .

- Oxidation: Under specific conditions, Barusiban can be oxidized, potentially affecting its sulfur-containing side chain.

- Hydrolysis: As a peptide, Barusiban is susceptible to hydrolysis, which can break peptide bonds under acidic or basic conditions.

- Cyclization: During synthesis, Barusiban undergoes an intramolecular cyclization reaction to form its cyclic structure .

- Deamidation: In aqueous basic solutions, Barusiban can undergo partial deamidation, which may affect its stability and biological activity .

Barusiban is a highly potent and selective oxytocin receptor antagonist . Its primary biological activity is the inhibition of oxytocin-induced uterine contractions. In studies using cynomolgus monkey models of preterm labor, Barusiban demonstrated:

- High efficacy: 96-98% inhibition of intrauterine pressure .

- Rapid onset of action: 0.5-1.5 hours .

- Long duration of action: >13-15 hours .

- Reversibility: Inhibitory effects can be reversed within 1.5-2.5 hours by high-dose oxytocin infusion .

Barusiban has shown concentration-dependent inhibition of oxytocin-induced myometrial contractions in both pre-term and term myometrium, with potency at least equal to that of atosiban .

The synthesis of Barusiban involves a solid-phase peptide synthesis (SPPS) approach. Key steps in the synthesis include:

- Loading of the first amino acid onto a chloro-2-chlorotrityl resin (CTC resin) .

- Sequential coupling of protected amino acids to build the peptide chain .

- Incorporation of 3-chloropropionic acid or 3-bromopropionic acid as the sulfur-containing side chain precursor .

- Removal of protecting groups and cyclization of the linear peptide on the resin .

- Cleavage from the resin to obtain crude Barusiban .

The synthesis can be performed on various scales, with reported examples using 5 mmoles scale .

Barusiban has been primarily investigated for its potential use as a tocolytic agent in the treatment of preterm labor . Its applications include:

- Inhibition of uterine contractions in preterm labor .

- Potential use in in vitro fertilization (IVF) treatments .

- Research tool for studying oxytocin receptor-mediated processes .

Interaction studies with Barusiban have focused on its binding to the oxytocin receptor. Key findings include:

- High affinity and selectivity for the oxytocin receptor, contributing to its increased potency compared to atosiban .

- Competitive binding with oxytocin, allowing for reversibility of its effects by high-dose oxytocin administration .

- Potential interactions with other components of the reproductive endocrine system, though these require further investigation.

Similar Compounds: Comparison and Uniqueness

Barusiban belongs to a class of oxytocin receptor antagonists. Similar compounds include:

- Atosiban: Another oxytocin receptor antagonist used in preterm labor management .

- Retosiban: A non-peptide oxytocin receptor antagonist .

- Nolasiban: Another oxytocin receptor antagonist investigated for IVF applications .

Barusiban's uniqueness lies in its:

Barusiban exhibits remarkable binding affinity for the oxytocin receptor with a Ki value of 0.64 nanomolar when expressed in Chinese hamster ovary cells [1] [2]. This exceptionally high affinity represents a substantial improvement over existing oxytocin receptor antagonists and establishes barusiban as one of the most potent compounds in this therapeutic class. The binding affinity demonstrates the compound's ability to form stable, high-energy interactions with the oxytocin receptor binding site, resulting in effective competitive antagonism of endogenous oxytocin.

In contrast to its high oxytocin receptor affinity, barusiban displays significantly reduced binding affinity for the vasopressin V1A receptor, with a Ki value of 11 nanomolar when expressed in human embryonic kidney 293 cells [1] [2]. This differential binding creates an approximately 17-fold selectivity ratio favoring the oxytocin receptor over the vasopressin V1A receptor. The selectivity profile represents a critical pharmacological advantage, as it minimizes potential interference with vasopressin-mediated physiological processes while maintaining potent oxytocin receptor antagonism.

Comparative analysis with atosiban reveals the superior selectivity profile of barusiban. Atosiban demonstrates higher affinity for the cloned human vasopressin V1A receptor than the oxytocin receptor, with Ki values ranging from 3.5 to 4.7 nanomolar for V1A receptor binding compared to 81 to 397 nanomolar for oxytocin receptor binding [1] [2]. This results in a selectivity ratio of 0.09 to 0.04, indicating that atosiban actually favors vasopressin V1A receptor binding over oxytocin receptor binding. The reversed selectivity profile of atosiban compared to barusiban demonstrates the pharmacological advancement achieved through barusiban's molecular design.

Binding Affinity Comparison Data

| Parameter | Barusiban | Atosiban | Selectivity Advantage |

|---|---|---|---|

| Oxytocin Receptor Ki | 0.64 nM [1] [2] | 81-397 nM [1] [2] | 127-620 fold higher affinity |

| Vasopressin V1A Receptor Ki | 11 nM [1] [2] | 3.5-4.7 nM [1] [2] | 2.3-3.1 fold lower affinity |

| Selectivity Ratio (V1A/OTR) | 17.2 [1] [2] | 0.04-0.09 [1] [2] | 191-430 fold better selectivity |

The exceptional binding affinity of barusiban for the oxytocin receptor translates directly into enhanced pharmacological potency. Studies in pregnant cynomolgus monkeys demonstrated that barusiban exhibits three to four times greater potency than atosiban in inhibiting oxytocin-induced uterine contractions [3] [4] [5]. This enhanced potency allows for lower therapeutic doses while maintaining equivalent or superior pharmacological effects, potentially reducing the risk of adverse effects and improving therapeutic outcomes.

The high-affinity binding characteristics of barusiban also contribute to its extended duration of action. The stable receptor-ligand complex formed through high-affinity binding results in prolonged receptor occupancy, leading to sustained pharmacological effects. Clinical and preclinical studies demonstrate that barusiban maintains effective oxytocin receptor antagonism for 13 to 15 hours, compared to the 1 to 3 hour duration observed with atosiban [3] [4] [5]. This extended duration of action provides significant clinical advantages for both acute intervention and maintenance therapy in preterm labor management.

Selectivity Rationale: Structural Determinants of Receptor Specificity

The exceptional selectivity of barusiban for the oxytocin receptor over the vasopressin V1A receptor stems from its unique binding mechanism and structural recognition of specific receptor domains. Unlike conventional oxytocin receptor ligands that interact primarily with extracellular receptor regions, barusiban binds specifically to transmembrane domains 1 and 2 of the oxytocin receptor [6] [7] [8]. This distinctive binding mode exploits fundamental structural differences between oxytocin and vasopressin receptors to achieve unprecedented selectivity.

Structural analysis reveals that while the extracellular domains of oxytocin and vasopressin receptors share approximately 80% amino acid homology, the overall receptor molecules exhibit only 30 to 50% homology [1] [2] [8]. Barusiban's binding to transmembrane regions 1 and 2 specifically targets areas where receptor homology is reduced, allowing the compound to discriminate effectively between the two receptor subtypes. The amino acid sequence differences between receptors in the barusiban-binding region contribute directly to the compound's greater binding affinity for the oxytocin receptor.

Chimeric receptor studies using gain-of-function oxytocin/vasopressin V2 receptor constructs provide detailed insights into barusiban's binding domain requirements [6] [7]. In displacement studies with ten chimeric receptor constructs, barusiban binding was significantly improved when transmembrane domains 1 and 2 were transferred from the oxytocin receptor to the vasopressin V2 receptor [6] [7]. This finding confirms that these specific transmembrane regions are critical for barusiban's high-affinity binding and receptor selectivity.

The binding profile of barusiban differs fundamentally from that of oxytocin receptor agonists and other antagonists. Agonists such as oxytocin and carbetocin demonstrate similar binding profiles, with important binding domains including the extracellular N-terminus and extracellular loops E2 and E3 from the oxytocin receptor [6] [7]. In contrast, barusiban does not interact with the agonist-binding extracellular N-terminus, avoiding competition with endogenous agonists and maintaining consistent antagonist activity regardless of oxytocin concentrations.

Structural Determinants of Receptor Specificity

| Binding Feature | Barusiban | Atosiban | Functional Significance |

|---|---|---|---|

| Primary Binding Domain | Transmembrane domains 1 & 2 [6] [8] | Non-TM1/TM2 sites [6] [7] | Enhanced receptor discrimination |

| Extracellular Interaction | No N-terminus binding [6] [8] | Alternative binding sites [6] [7] | Avoids agonist competition |

| Homology Exploitation | Targets 30-50% homology regions [1] [2] | Less specific targeting [1] [2] | Optimized selectivity |

| Binding Mechanism | Transmembrane pocket [6] [8] | Alternative mechanism [6] [7] | Unique antagonist action |

Atosiban demonstrates a markedly different binding profile, with none of the chimeric receptor constructs providing binding with higher affinity than the starting vasopressin V2 receptor [6] [7]. This finding indicates that atosiban does not bind effectively to transmembrane domains 1 and 2, explaining its reduced selectivity for the oxytocin receptor. The lack of specific transmembrane domain interaction contributes to atosiban's preferential binding to vasopressin receptors over oxytocin receptors.

The structural basis for barusiban's selectivity extends beyond simple binding affinity to encompass fundamental differences in receptor activation mechanisms. The compound's interaction with transmembrane domains 1 and 2 positions it within a central pocket site of the oxytocin receptor, supporting the concept of allosteric modulation rather than simple competitive inhibition [6] [7]. This unique positioning allows barusiban to effectively block receptor activation while maintaining selectivity for the oxytocin receptor subtype.

Molecular modeling studies confirm that barusiban's binding orientation differs significantly from that observed with vasopressin V1A and V2 receptors [10]. In complexes with vasopressin receptors, the ligand location is more horizontal and perpendicular to the longer axis of the receptor, contrasting with the more vertical orientation observed in oxytocin receptor complexes [10]. This differential binding geometry contributes to the compound's preferential affinity for oxytocin receptors and reduced interaction with vasopressin receptor subtypes.

Inhibition Kinetics of Oxytocin-Induced Uterine Contractions

Barusiban demonstrates exceptional efficacy in inhibiting oxytocin-induced uterine contractions, with studies in pregnant cynomolgus monkeys showing 96 to 98% inhibition of intrauterine pressure [3] [4] [5]. This high level of efficacy represents near-complete suppression of oxytocin-mediated contractile activity, establishing barusiban as one of the most effective oxytocin receptor antagonists available. The compound's ability to achieve such comprehensive inhibition reflects its high binding affinity and optimal receptor occupancy characteristics.

The onset of action for barusiban is remarkably rapid, with significant inhibition of uterine contractions observed within 0.5 to 1.5 hours following administration [3] [4] [5]. This rapid onset provides critical therapeutic advantages in acute preterm labor scenarios, where immediate intervention is essential to prevent premature delivery. Telemetric recording of intrauterine pressure in monkey models confirms the immediate and sustained nature of barusiban's inhibitory effects.

Concentration-response studies using isolated human myometrial strips demonstrate that barusiban effectively inhibits oxytocin-induced contractions across a broad concentration range of 2.5 to 250 nanomolar [11] [12] [13]. The median pA2 values, which represent the negative logarithm of the molar concentration of antagonist that reduces the response to 2-fold of the agonist concentration, are 9.76 for preterm myometrium and 9.89 for term myometrium [11] [12] [13] [14]. These exceptionally high pA2 values confirm barusiban's potent antagonist activity and demonstrate consistent efficacy across different gestational stages.

Inhibition Kinetics and Pharmacodynamic Parameters

| Parameter | Barusiban Value | Study Model | Clinical Significance |

|---|---|---|---|

| Efficacy (IUP Inhibition) | 96-98% [3] [4] [5] | Cynomolgus monkey | Near-complete suppression |

| Onset of Action | 0.5-1.5 hours [3] [4] [5] | Telemetric recording | Rapid therapeutic effect |

| pA2 Preterm Myometrium | 9.76 (median) [11] [12] [13] [14] | Human tissue strips | High potency maintenance |

| pA2 Term Myometrium | 9.89 (median) [11] [12] [13] [14] | Human tissue strips | Consistent efficacy |

| Duration of Action | >13-15 hours [3] [4] [5] | Multiple models | Extended therapeutic window |

| Reversibility Time | 1.5-2.5 hours [3] [15] [4] | High-dose oxytocin | Controllable antagonism |

Comparative analysis with atosiban reveals significant advantages in barusiban's inhibition kinetics. While both compounds achieve similar maximum efficacy levels, barusiban demonstrates three to four times greater potency, requiring lower concentrations to achieve equivalent inhibition [3] [4] [5]. The median pA2 values for atosiban are substantially lower at 7.86 for preterm myometrium and 7.81 for term myometrium, indicating reduced potency compared to barusiban [11] [12] [13] [14].

The duration of action represents one of barusiban's most significant pharmacological advantages. Studies demonstrate that barusiban maintains effective inhibition of oxytocin-induced contractions for more than 13 to 15 hours, compared to the 1 to 3 hour duration observed with atosiban [3] [4] [5]. This extended duration of action reduces the frequency of drug administration required and provides more consistent therapeutic coverage, particularly important for maintenance therapy in preterm labor management.

Reversibility studies demonstrate that barusiban's inhibitory effects can be overcome by high-dose oxytocin infusion within 1.5 to 2.5 hours [3] [15] [4]. This reversibility is clinically important as it allows for restoration of normal labor progression when therapeutic intervention is no longer required. The ability to reverse barusiban's effects provides clinicians with greater control over the timing of delivery and reduces concerns about indefinite suppression of normal parturition.

Long-term treatment studies in non-human primates provide evidence of barusiban's sustained efficacy over extended periods. Continuous intravenous infusion of barusiban for three weeks during the final trimester of pregnancy effectively prevented early delivery induced by daily oxytocin challenges [16] [17] [18]. Treated animals maintained low intrauterine pressure throughout the treatment period and delivered at normal gestational age, demonstrating the compound's suitability for prolonged therapeutic intervention.

The pharmacodynamic profile of barusiban in rescue treatment scenarios demonstrates its clinical versatility. In studies where stable uterine contractions were first established through low-dose oxytocin infusion, subsequent administration of high-dose barusiban bolus resulted in complete inhibition of contractile activity [15]. This rescue capability indicates that barusiban can effectively intervene even after the onset of significant uterine activity, providing therapeutic options in advanced preterm labor scenarios.

Dose-response relationships for barusiban demonstrate predictable and consistent inhibition kinetics across different experimental models. In monkey studies, doses ranging from 50 to 150 micrograms per kilogram produced dose-dependent inhibition of oxytocin-induced contractions [19]. The predictable dose-response relationship facilitates clinical dose optimization and provides confidence in therapeutic dosing strategies.

The inhibition kinetics of barusiban also demonstrate superior performance compared to alternative tocolytic agents. Comparative studies with fenoterol, a beta-2 adrenoceptor agonist commonly used as a tocolytic, showed that fenoterol failed to inhibit uterine contractions in the same monkey model where barusiban achieved near-complete suppression [16] [17]. This comparative effectiveness establishes barusiban as a more reliable and potent option for preterm labor management.

Electromyographic correlations with intrauterine pressure measurements confirm that barusiban's inhibitory effects extend beyond simple pressure reduction to encompass comprehensive suppression of myometrial electrical activity [15]. Following barusiban treatment, decreased electrical burst duration, increased number of bursts, and decreased power density spectrum peak frequency were observed, indicating fundamental modulation of myometrial contractile mechanisms rather than simple mechanical inhibition.